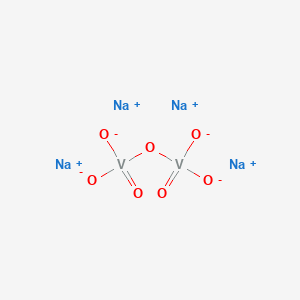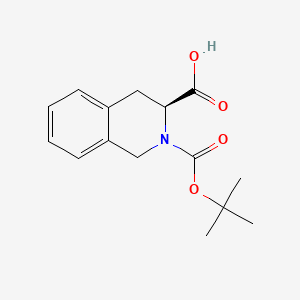
(2E)-3-(1H-indol-7-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(1H-indol-7-yl)prop-2-en-1-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system attached to a propenol group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1H-indol-7-yl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole and propenol derivatives.
Reaction Conditions: The reaction may involve a condensation reaction under basic or acidic conditions to form the desired product. Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2E)-3-(1H-indol-7-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to saturated alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indole ring or the propenol moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2E)-3-(1H-indol-7-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes, receptors, and proteins, leading to biological effects. The propenol group may also contribute to its activity by facilitating binding or reactivity with target molecules.
相似化合物的比较
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptophol: A natural indole derivative with sedative effects.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
(2E)-3-(1H-indol-7-yl)prop-2-en-1-ol is unique due to its specific structure, which combines an indole ring with a propenol group. This combination may result in distinct chemical reactivity and biological activity compared to other indole derivatives.
属性
IUPAC Name |
(E)-3-(1H-indol-7-yl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-8-2-5-9-3-1-4-10-6-7-12-11(9)10/h1-7,12-13H,8H2/b5-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZJXVKYBPERGR-GORDUTHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=CCO)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C/CO)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)


![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)

